molecular formula C10H13N2Na3O10P2S B1574523 MRS 2905

MRS 2905

Cat. No.: B1574523
M. Wt: 484.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Extracellular Nucleotide Signaling in Biological Systems

Extracellular nucleotides, primarily ATP, are released from cells through various mechanisms, including regulated exocytosis, mechanical deformation, and cell damage or stress researchgate.netwikipedia.orgresearchgate.netnews-medical.net. Once released, these nucleotides act as signaling molecules, modulating cellular functions in an autocrine or paracrine manner by activating specific membrane-localized purinergic receptors researchgate.netfrontiersin.org. The purinergic signaling system encompasses a complex interplay of enzymes, transporters, and receptors responsible for the synthesis, release, signal transduction, and inactivation of extracellular ATP and its breakdown products wikipedia.orgfrontiersin.orgresearchgate.net. This system is implicated in a wide range of biological processes, including neurotransmission, neuromodulation, neurosecretion, immune response, inflammation, pain, platelet aggregation, vascular reactivity, cell proliferation, differentiation, migration, and apoptosis researchgate.netresearchgate.netfrontiersin.orgguidetopharmacology.org.

Classification and Subtypes of P2 Receptors: P2X and P2Y Receptor Families

Purinergic receptors are broadly categorized into two main families: P1 receptors, which are selective for adenosine (B11128), and P2 receptors, which respond to purine (B94841) and pyrimidine (B1678525) nucleotides researchgate.netfrontiersin.orgfrontiersin.orgwikipedia.org. The P2 receptor family is further subdivided into two distinct structural and functional classes: P2X receptors and P2Y receptors frontiersin.orgnews-medical.netguidetopharmacology.orgwikipedia.orgresearchgate.netuiuc.edu.

P2X receptors are ligand-gated ion channels (ionotropic receptors) that are primarily activated by ATP news-medical.netguidetopharmacology.orgwikipedia.orgresearchgate.netuiuc.edu. Upon ATP binding, these receptors form non-selective cation channels, leading to an influx of ions like calcium and sodium, which can depolarize excitable cells and activate cytosolic enzymes news-medical.netwikipedia.orguiuc.edu. There are seven identified mammalian P2X receptor subtypes (P2X1-P2X7), which can exist as homo- or heterotrimers frontiersin.orgnews-medical.netresearchgate.netuiuc.edu.

In contrast, P2Y receptors are G protein-coupled receptors (GPCRs) (metabotropic receptors) frontiersin.orgnews-medical.netguidetopharmacology.orgwikipedia.orgguidetopharmacology.orgnih.govnih.govacs.orgresearchgate.net. These receptors are activated by a broader range of extracellular nucleotides, including ATP, ADP, UTP, UDP, and nucleotide sugars guidetopharmacology.orgnih.govacs.orgnih.gov. There are eight recognized mammalian P2Y receptor subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14 frontiersin.orgnews-medical.netguidetopharmacology.orgguidetopharmacology.orgnih.govnih.govresearchgate.netnih.gov.

P2Y receptors are heptahelical transmembrane proteins, characteristic of GPCRs, possessing seven α-helical transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus cardiff.ac.uk. Their signaling mechanisms involve coupling to heterotrimeric G proteins, which in turn activate various intracellular signaling cascades nih.govacs.org. Based on their G protein coupling and sequence homology, P2Y receptors can be divided into two subfamilies news-medical.netguidetopharmacology.orgnih.govacs.orgresearchgate.netnih.gov:

Gq-coupled P2Y receptors: This subfamily includes P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors. They primarily couple to Gq proteins, leading to the activation of phospholipase Cβ (PLCβ), which results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately mobilizing intracellular Ca2+ ions news-medical.netguidetopharmacology.orgguidetopharmacology.orgnih.govnih.govacs.orgresearchgate.netnih.gov. The P2Y11 receptor is unique in this group as it can also couple to Gs proteins, leading to increased adenylate cyclase activity and elevated intracellular cAMP levels news-medical.netguidetopharmacology.orgguidetopharmacology.org.

Gi/o-coupled P2Y receptors: This subfamily comprises P2Y12, P2Y13, and P2Y14 receptors. These receptors signal primarily through the activation of Gi/o proteins, which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels news-medical.netguidetopharmacology.orgguidetopharmacology.orgnih.govnih.govacs.orgresearchgate.netnih.gov. They can also modulate ion channel activity guidetopharmacology.orgnih.gov.

The distinct G protein coupling mechanisms allow for diverse physiological responses mediated by different P2Y receptor subtypes.

P2Y Receptor SubtypePrimary G-Protein CouplingKey Signaling Pathway
P2Y1GqStimulates PLCβ, increases intracellular Ca2+
P2Y2GqStimulates PLCβ, increases intracellular Ca2+
P2Y4GqStimulates PLCβ, increases intracellular Ca2+
P2Y6GqStimulates PLCβ, increases intracellular Ca2+
P2Y11Gq, GsStimulates PLCβ (Ca2+ increase), increases adenylate cyclase (cAMP increase)
P2Y12Gi/oInhibits adenylyl cyclase, decreases cAMP
P2Y13Gi/oInhibits adenylyl cyclase, decreases cAMP
P2Y14Gi/oInhibits adenylyl cyclase, decreases cAMP

The P2Y receptor family exhibits considerable diversity in ligand specificity, allowing for fine-tuned cellular responses to various extracellular nucleotides and nucleotide sugars guidetopharmacology.orgacs.orgnih.gov. While some P2Y receptors respond preferentially to adenine (B156593) nucleotides, others are activated by uridine (B1682114) nucleotides or nucleotide sugars researchgate.netguidetopharmacology.orgnih.gov.

Adenosine-nucleotide preferring: P2Y1, P2Y11, P2Y12, and P2Y13 receptors are primarily activated by adenosine nucleotides such as ATP and ADP guidetopharmacology.org. For instance, P2Y1 and P2Y12 receptors are critical mediators of ADP's physiological action in platelets, and their combined activation is necessary for platelet aggregation nih.gov.

Uridine-nucleotide preferring: P2Y6 is mainly activated by UDP guidetopharmacology.org. P2Y2 and P2Y4 receptors can be activated by both adenosine and uridine nucleotides, with some species-specific variations guidetopharmacology.org.

Sugar-uracil nucleotide preferring: The P2Y14 receptor is unique for its preferential activation by sugar-uracil nucleotides, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetyl-glucosamine guidetopharmacology.orgnih.govcardiff.ac.ukguidetopharmacology.orgnih.govmdpi.com. Notably, UDP itself has also been identified as a potent agonist for the P2Y14 receptor guidetopharmacology.orgguidetopharmacology.orgnih.govresearchgate.net.

The distinct ligand specificities underscore the varied physiological roles of each P2Y subtype.

P2Y Receptor SubtypePreferred Endogenous Ligands
P2Y1Adenosine nucleotides (e.g., ADP, ATP)
P2Y2Adenosine and uridine nucleotides (e.g., ATP, UTP)
P2Y4Adenosine and uridine nucleotides (e.g., ATP, UTP)
P2Y6UDP
P2Y11Adenosine nucleotides (e.g., ATP)
P2Y12Adenosine nucleotides (e.g., ADP)
P2Y13Adenosine nucleotides (e.g., ADP)
P2Y14Sugar-uracil nucleotides (e.g., UDP-glucose, UDP-galactose, UDP-glucuronic acid, UDP-N-acetyl-glucosamine), UDP

Fundamental Biology of the P2Y14 Receptor

The P2Y14 receptor (also known as GPR105 or BPR105) is the most recently identified member of the P2Y family and is distinguished by its unique preference for UDP-sugars as endogenous ligands cardiff.ac.ukmdpi.comnih.gov.

The P2Y14 receptor is broadly expressed across various tissues and cell types, suggesting its involvement in diverse physiological processes guidetopharmacology.orgnih.govmdpi.comnih.govnih.govwikipedia.orgresearchgate.netproteinatlas.org. High levels of P2Y14 expression have been observed in:

Immune cells: Neutrophils, lymphocytes, megakaryocytic cells, and human immature monocyte-derived dendritic cells guidetopharmacology.orgnih.govwikipedia.org. Its expression in inflammatory cells strongly suggests a role in immune and inflammatory responses guidetopharmacology.orgnih.gov.

Epithelial cells: Various epithelial tissues, including those in the lung (e.g., A549 and BEAS-2B epithelial cell lines), kidney (A-intercalated cells, renal collecting duct principal cells), and placenta guidetopharmacology.orgnih.govnih.govwikipedia.orgresearchgate.netproteinatlas.org.

Other tissues: Brain, gastrointestinal smooth muscle, pancreas, salivary glands, blood vessels, lung, uterus, and bone-residing cells (hematopoietic stem cells, mesenchymal stem cells, osteoblasts, osteocytes, osteoclasts) guidetopharmacology.orgnih.govmdpi.comnih.govnih.govwikipedia.orgproteinatlas.org.

The widespread distribution of P2Y14 highlights its potential involvement in a broad spectrum of biological functions, including immune regulation, glucose metabolism, and tissue homeostasis.

Tissue/Cell TypeObserved Expression
Immune CellsNeutrophils, Lymphocytes, Megakaryocytic cells, Human immature monocyte-derived dendritic cells
Epithelial CellsLung (A549, BEAS-2B), Kidney (A-intercalated cells, renal collecting duct principal cells), Various other epithelial tissues
BrainGlia, Neurons (implicated in neuroimmune function)
Gastrointestinal TractSmooth muscle cells
PancreasPancreatic islets, Salivary glands (influences insulin (B600854) release)
Blood VesselsSmooth muscle cells (influences vascular tone)
LungSmooth muscle cells
UterusSmooth muscle cells
BoneHematopoietic stem cells, Mesenchymal stem cells, Osteoblasts, Osteocytes, Osteoclasts
PlacentaHigh expression

The P2Y14 receptor is unique among P2 receptors for its selective responsiveness to UDP-sugars, which are primarily known for their intracellular roles in glycosylation reactions mdpi.com. The primary endogenous ligands for P2Y14 include UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetyl-glucosamine guidetopharmacology.orgnih.govcardiff.ac.ukguidetopharmacology.orgnih.govmdpi.com. Importantly, UDP has also been identified as a potent and physiologically relevant agonist for the human P2Y14 receptor, with potency comparable to that of UDP-glucose guidetopharmacology.orgguidetopharmacology.orgnih.govresearchgate.net. These nucleotide sugars and UDP can be released by stressed or damaged tissues and organs, acting as extracellular signaling molecules guidetopharmacology.orgnih.gov.

Upon activation, the P2Y14 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels news-medical.netguidetopharmacology.orgguidetopharmacology.org. This signaling pathway mediates a range of physiological functions:

Immune and Inflammatory Responses: P2Y14 activation promotes pro-inflammatory activity, partly by increasing neutrophil motility (chemotaxis) guidetopharmacology.orgnih.govnih.gov. It has been implicated in the regulation of the stem cell compartment and neuroimmune function nih.govwikipedia.org. For example, in the kidney, P2Y14 activation upregulates interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (CCL-2 or MCP-1), leading to neutrophil infiltration researchgate.net.

Metabolic Regulation: Studies in gene-deficient mice have shown that P2Y14 influences insulin release and smooth muscle function. P2Y14 deficiency led to impaired glucose tolerance and reduced insulin release from pancreatic islets, highlighting its role as a modulator of proper insulin secretion nih.gov.

Cellular Processes: Activation of P2Y14 has been shown to enhance nerve growth, proliferation, and differentiation, inhibit apoptosis, counteract oxidative stress, and suppress matrix metalloproteinase production, contributing to neuroprotection and neuroregeneration researchgate.net.

Properties

Molecular Formula

C10H13N2Na3O10P2S

Molecular Weight

484.2

Synonyms

2-Thiouridine-5/'-O-(α, β-methylene)diphosphate trisodium salt

Origin of Product

United States

The Chemical Compound Mrs 2905

MRS 2905 is a synthetic chemical compound widely utilized in pharmacological research as a selective agonist for the P2Y14 receptor. Its specific properties make it an invaluable tool for dissecting the roles of P2Y14 in various biological contexts.

PropertyDetails
Chemical Name2-Thiouridine-5'-O-(α, β-methylene)diphosphate trisodium (B8492382) salt tocris.comrndsystems.comfishersci.fi
TargetP2Y14 Receptor tocris.comrndsystems.comfishersci.fimedchemexpress.combiocompare.comtargetmol.com
ActivityPotent and selective agonist tocris.comrndsystems.comfishersci.fimedchemexpress.combiocompare.comtargetmol.com
EC50 (P2Y14)0.92 nM tocris.comrndsystems.comfishersci.fimedchemexpress.combiocompare.comtargetmol.com
Selectivity>2000-fold selectivity over P2Y6 receptor; inactive at other P2Y receptors tocris.comrndsystems.comfishersci.fimedchemexpress.combiocompare.comtargetmol.com
Molecular Weight484.2 tocris.comrndsystems.com
Chemical FormulaC10H13N2Na3O10P2S rndsystems.com
CAS Number3033550-04-5 rndsystems.commedchemexpress.com
SolubilitySoluble to 45 mM in water rndsystems.com

This compound is characterized as a potent and selective agonist of the P2Y14 receptor, demonstrating an EC50 value of 0.92 nM tocris.comrndsystems.comfishersci.fimedchemexpress.combiocompare.comtargetmol.com. Its remarkable selectivity is highlighted by its more than 2000-fold preference for P2Y14 over the P2Y6 receptor, and its inactivity at other P2Y receptors tocris.comrndsystems.comfishersci.fimedchemexpress.combiocompare.comtargetmol.com. Chemically, this compound is known as 2-Thiouridine-5'-O-(α, β-methylene)diphosphate trisodium salt, with a molecular weight of 484.2 and a chemical formula of C10H13N2Na3O10P2S tocris.comrndsystems.comfishersci.fi. Its high purity (≥98% by HPLC) and solubility in water make it a reliable compound for in vitro and in vivo research applications tocris.comrndsystems.com.

The development and characterization of selective ligands like this compound are crucial for advancing the understanding of specific receptor functions within the complex purinergic signaling network news-medical.netnih.gov. By selectively activating the P2Y14 receptor, this compound enables researchers to elucidate its precise roles in various physiological and pathological contexts, such as inflammation, immune cell trafficking, and metabolic regulation, without confounding effects from other P2Y receptor subtypes. Research utilizing this compound has contributed to detailed structure-activity relationships (SARs) for P2Y14 receptor agonists, facilitating the design of further pharmacological probes nih.gov.

Molecular and Cellular Mechanisms of Mrs 2905 Action

P2Y14 Receptor Coupling to Heterotrimeric G Proteins

The P2Y14 receptor (P2Y14R) is a member of the G protein-coupled receptor (GPCR) family, which are integral membrane proteins activated by extracellular nucleotides such as uridine (B1682114) diphosphate (B83284) (UDP)-glucose, uridine triphosphate (UTP), adenosine (B11128) triphosphate (ATP), and adenosine diphosphate (ADP). Specifically, the P2Y14R is classified as a Gi-coupled purinergic receptor.

GPCRs, including the P2Y receptor subtypes, function as guanine (B1146940) exchange factors (GEFs) for heterotrimeric G proteins. Upon activation by an agonist like MRS 2905, the receptor undergoes conformational changes that facilitate the dissociation of the heterotrimeric G protein complex from the receptor. This is followed by the further dissociation of the Gα and Gβ/γ subunits. These liberated G protein subunits then act as crucial intracellular effectors, initiating a diverse array of downstream signaling pathways. The P2Y12, P2Y13, and P2Y14 receptors are notably grouped together due to their shared characteristic of inhibiting adenylate cyclase via Gi protein coupling.

Intracellular Signaling Cascades Activated by this compound

Activation of P2Y receptors, including the P2Y14 receptor by this compound, triggers a wide spectrum of intracellular signaling events. These cascades involve heterotrimeric G proteins, β-arrestins, mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, and direct or indirect modulation of ion channels, as well as receptor and non-receptor kinases.

Beta-Arrestin Recruitment and Downstream Effectors

Beta-arrestins (β-arrestins) are crucial signal adaptor proteins that play a dual role in GPCR signaling: they desensitize G protein-mediated signaling and activate alternative signaling pathways. Following the activation of GPCRs by agonists, G protein-coupled receptor kinases (GRKs) phosphorylate the ligand-occupied receptors. This phosphorylation event is critical for facilitating the recruitment of β-arrestins to the receptor, a process that often leads to receptor internalization.

Beyond their role in receptor desensitization and trafficking, β-arrestins also function as scaffolds, forming complexes with various cytoplasmic signaling molecules. These complexes are instrumental in propagating distinct downstream signals. Key downstream effectors associated with β-arrestin scaffolds include components of the MAPK pathway (such as Raf, MEK, and ERK), as well as other proteins like AKT, PP2A phosphatase, and elements of the NF-κB pathway. The specific patterns of β-arrestin recruitment and the subsequent activation of these diverse signaling complexes can vary depending on the purinergic receptor subtype and the cellular context.

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways are central to numerous cellular processes, including proliferation, differentiation, and survival. The activation of P2Y receptors, including P2Y14 by this compound, is known to engage these pathways. ERK, a prominent protein kinase within the MAPK family, participates in various receptor-mediated signaling cascades.

A significant aspect of GPCR-mediated MAPK/ERK activation involves the interaction between ERK and β-arrestins, leading to the formation of ERK/β-arrestin signal complexes. This interaction can occur in response to the activation of a variety of cell-surface receptors. Furthermore, the activation of MAPK/ERK through GPCRs can proceed via both protein kinase C (PKC)-dependent and PKC-independent mechanisms, depending on the specific receptor activated and the cell type under investigation. Heterotrimeric Gβ/γ-dimers, released upon G protein dissociation, are also essential for the activation of MAPK pathways that promote cellular proliferation.

Modulation of Ion Channels and Receptor/Non-Receptor Kinases

P2Y receptors are known to influence cellular function through their ability to directly and indirectly modulate ion channels. This modulation contributes to various physiological roles of these receptors. For instance, purinergic stimulation can lead to calcium entry into cells and mobilization of calcium from intracellular stores, which in turn can affect nerve glial cell development and function.

Beyond ion channels, P2Y receptor activation by compounds like this compound also impacts the activity of receptor and non-receptor kinases. The heterotrimeric G protein β/γ-dimers, which are key signaling molecules downstream of GPCRs, regulate a variety of intracellular effectors, including ion channels and adenylyl cyclase. Moreover, β-arrestins are known to interact with various non-receptor kinases, forming crucial signaling complexes that propagate and transduce signals within the cell. The activation of diverse cell-surface receptors, including GPCRs, can lead to the intracellular activation of various kinases, with ERK being a major mediator.

Ligand-Receptor Binding Interactions and Conformational Dynamics

The interaction between this compound and the P2Y14 receptor involves intricate ligand-receptor binding interactions that induce specific conformational dynamics within the receptor. As a potent and selective agonist, this compound binds to the P2Y14 receptor, initiating a cascade of structural rearrangements essential for receptor activation and subsequent signal transduction.

Ligand binding to G protein-coupled receptors (GPCRs) is known to trigger significant conformational changes, which can impact the receptor's extracellular domain and the ligand-binding pocket. These dynamic conformational shifts are fundamental to understanding the precise mechanisms by which GPCRs are activated. Molecular dynamics (MD) simulations are a powerful computational tool employed to characterize the flexibility and structural ensemble of GPCRs, providing dynamic views of receptor behavior and enhancing the interpretation of crystallographic data.

The binding of ligands to receptors is a complex process that relies on the conservation of residue pairwise interactions among evolutionarily related peptides and GPCRs. Different ligands binding to the same receptor, or the same ligand binding to different receptors, can adopt distinct bound-state conformations and sustain varying interaction networks, leading to receptor activation through induced-fit or conformational selection mechanisms. The conformational plasticity of the receptor's domains, such as the N-terminal region, can be restricted upon ligand binding, driving the receptor into specific functional conformations.

Structure Activity Relationship Sar Studies of P2y14 Receptor Agonists and Antagonists

Systematic SAR Approaches Leading to MRS 2905

The journey to develop potent P2Y14 receptor agonists like this compound began with studies of the endogenous ligand, UDP-glucose. Initial SAR explorations revealed that the P2Y14 receptor is highly restrictive regarding modifications to the core nucleotide structure, including the uracil (B121893) base, ribose sugar, and the phosphate (B84403) chain. nih.gov However, a key discovery was that the glucose moiety of UDP-glucose is not essential for receptor activation and could be extensively modified or even removed. nih.gov

This finding shifted the focus to simpler UDP analogs. Researchers systematically modified UDP to enhance potency and selectivity. One of the early successful modifications was the introduction of a sulfur atom at the 2-position of the uracil ring. This led to the creation of 2-thio-UDP (MRS2690), which proved to be a more potent agonist at the P2Y14 receptor than the original UDP-glucose. nih.gov

Further refinement involved modifying the diphosphate (B83284) bridge to increase stability against enzymatic degradation by ectonucleotidases. The introduction of a methylene (B1212753) group between the α and β phosphates (an α,β-methylene bridge) resulted in a stabilized analog. Combining these two beneficial modifications—the 2-thio substitution on the uracil ring and the α,β-methylene diphosphate bridge—yielded α,β-Methylene-2-thio-UDP, known as this compound. This compound emerged as a highly potent and selective P2Y14 receptor agonist, with an EC50 value of 0.92 nM and over 2000-fold selectivity against the UDP-activated P2Y6 receptor.

Impact of Nucleotide Analog Modifications on P2Y14 Receptor Affinity and Efficacy

The SAR studies of the P2Y14 receptor illustrate its stringent structural requirements for activation. While the sugar component of UDP-sugars is mutable, the core UDP structure is less tolerant of changes.

Sugar Moiety: Various naturally occurring UDP-sugars exhibit agonist activity, but with lower potency compared to UDP-glucose. For instance, UDP-galactose and UDP-N-acetylglucosamine are significantly less potent, indicating that the receptor's sugar-binding subpocket has specific steric and electronic preferences. nih.gov The complete removal of the sugar, as seen in UDP itself, results in a ligand that acts as a potent agonist at the rat P2Y14 receptor but, interestingly, as a competitive antagonist at the human ortholog. researchgate.net

Uracil Base: Modifications to the uracil base are generally not well-tolerated. However, as demonstrated in the development of this compound, a 2-thio substitution is a notable exception that enhances potency. nih.gov

Phosphate Chain: Altering the diphosphate chain can impact both potency and metabolic stability. The α,β-methylene substitution in this compound is a prime example of a modification that improves stability while retaining high affinity. Another modification, the α,β-difluoromethylene substitution (found in MRS2802), also results in a full agonist at the human P2Y14 receptor, further highlighting that this position is amenable to modification. nih.gov

Ribose Moiety: The ribose portion of the nucleotide is critical for agonist activity. Conformational restriction of the ribose ring, a strategy used for other P2Y receptors, has been explored, but the P2Y14 receptor generally shows a preference for the intact, flexible ribose structure for optimal agonism. nih.gov

Activity of UDP Analogs at the P2Y14 Receptor
CompoundModificationEC50 (nM)
UDP-glucoseEndogenous Agonist40.3
UDP-galactoseSugar Moiety Variant670
UDP-N-acetylglucosamineSugar Moiety Variant4380
This compound2-thio uracil, α,β-methylene diphosphate0.92
MRS26902-thio uracilData not available, but 6-fold more potent than UDP-glucose

Development of P2Y14 Receptor Antagonists and Their SAR (e.g., PPTN)

The development of selective antagonists has been crucial for elucidating the function of the P2Y14 receptor. Unlike the agonist ligands, which are nucleotide derivatives, the most potent and selective antagonists are non-nucleotide small molecules.

A breakthrough in this area was the discovery of 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid, known as PPTN. researchgate.net PPTN is a potent, high-affinity, and competitive antagonist of the human P2Y14 receptor with a KB value of 434 pM. medchemexpress.comdoi.org It demonstrates high selectivity, showing no significant activity at other P2Y receptor subtypes. medchemexpress.comdoi.org

The SAR of the PPTN series has been extensively studied:

Naphthalene (B1677914) Core: The disubstituted naphthalene scaffold is a critical feature for high-affinity binding.

Piperidinylphenyl Group: The 4-(4-piperidinyl)phenyl moiety at position 4 of the naphthalene ring is important for activity. SAR studies have focused on modifying the piperidine (B6355638) ring. For example, the N-acetyl derivative of PPTN maintains potent antagonist activity. researchgate.net This position is predicted to face outwards from the binding pocket, allowing for modifications without losing affinity.

Trifluoromethylphenyl Group: The 7-[4-(trifluoromethyl)phenyl] group is also essential for potency.

Carboxylic Acid: The 2-naphthalenecarboxylic acid is a key interaction point with the receptor.

The development of PPTN and its analogs has provided invaluable chemical probes to study P2Y14 receptor signaling in various physiological and pathological contexts, including inflammation and neuropathic pain. researchgate.netnih.gov

Activity of P2Y14 Receptor Antagonists
CompoundTypeAffinity (human P2Y14R)
PPTNNon-nucleotideKB = 434 pM
PPTN N-acetyl derivativeNon-nucleotidePotent antagonist (specific value varies by study)
UDPNucleotideCompetitive Antagonist (pKB = 7.28)

Computational Chemistry and Molecular Modeling in P2Y14 Ligand Design

The rational design of P2Y14 receptor ligands has been significantly aided by computational chemistry, particularly because an experimental 3D structure of the receptor has not yet been determined. Researchers have relied on homology modeling, using the crystal structure of the closely related P2Y12 receptor as a template. nih.gov

These homology models have been instrumental in several ways:

Explaining SAR: Molecular docking studies using these models have successfully rationalized the observed SAR for both agonists and antagonists. For agonists, the models predict key interactions between the phosphate groups of the ligand and a cluster of basic residues in the binding pocket, including Arg253 and Lys277. nih.gov The uracil base is predicted to form a π-π stacking interaction with a tyrosine residue (Tyr102). nih.gov

Guiding Ligand Design: The models provide a structural hypothesis for how ligands bind, allowing for the rational design of new compounds with improved affinity and selectivity. For instance, modeling suggested that the sugar moiety of UDP-glucose binds in a secondary subpocket, explaining why this part of the molecule is highly modifiable. nih.gov

Understanding Selectivity: Computational models have helped identify non-conserved residues, such as Phe191, which may be responsible for the selectivity of ligands for the P2Y14 receptor over other P2Y subtypes. nih.gov

Antagonist Binding: For antagonists like PPTN, docking simulations suggest a binding mode that overlaps with but is distinct from the agonist binding site, consistent with their competitive mechanism of action.

Preclinical Biological Investigations of Mrs 2905 in Experimental Models

In Vitro Studies on P2Y14 Receptor-Expressing Cells

The P2Y14 receptor is widely expressed across various cell types, including those involved in immune responses, metabolism, and other physiological processes. MRS 2905, by activating this receptor, modulates several cellular functions.

Effects on Immune Cell Function and Inflammatory Mediator Release (e.g., Macrophages, Mast Cells)

The P2Y14 receptor is prominently expressed in diverse immune cells, including macrophages, mast cells, murine T cells, and human and mouse neutrophils. tocris.commedchemexpress.comgoogle.comfishersci.fi Activation of the P2Y14 receptor has been shown to promote the chemotaxis and recruitment of neutrophils and macrophages. tocris.com Furthermore, it contributes to the release of proinflammatory cytokines, chemokines, and mediators from mast cells. tocris.com

In studies involving RBL-2H3 mast cells, a recognized mast cell model, agonists of the P2Y14 receptor, such as UDP-glucose and its 2-thio analog MRS2690, concentration-dependently enhanced β-hexosaminidase (HEX) release, indicating mast cell degranulation. tocris.comgoogle.com This degranulation is a G_i-dependent process and involves the phosphorylation of key signaling kinases, including ERK1/2, P38, and JNK. tocris.comgoogle.com The P2Y14 receptor signaling pathways can also engage phosphatidylinositol 3-kinase-γ, GPCR kinases 2 and 3, phospholipase C, and mitogen-activated protein kinases (MAPK), and have been shown to stimulate the expression and phosphorylation of STAT1. tocris.comfishersci.fi In certain contexts, such as in glioma cells, P2Y14 receptor activation has been observed to decrease the expression of interleukin-6 (IL-6). tocris.com The expression of the P2Y14 receptor itself can be upregulated, as seen in rat brain and spleen following challenge with lipopolysaccharide (LPS), suggesting its involvement in inflammatory responses. tocris.com

Regulation of Adipocyte Physiology and Lipolysis

The P2Y14 receptor is abundantly expressed in both mouse and human adipocytes and couples to G_i-type G proteins. rndsystems.combiocompare.commedchemexpress.cn Activation of the P2Y14 receptor by this compound has demonstrated a significant inhibitory effect on lipolysis in mature adipocytes. rndsystems.commedchemexpress.cn This anti-lipolytic action is mediated by a reduction in the phosphorylation of key lipolytic enzymes, including adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). rndsystems.combiocompare.commedchemexpress.cn

Specifically, this compound (at 1 nM concentration) was found to inhibit the increase in cyclic adenosine (B11128) monophosphate (cAMP) accumulation, which is typically induced by the β3-adrenergic receptor agonist CL-316,243 in mouse adipocytes. This inhibition resulted in a substantial reduction in cAMP levels, as shown in the table below. medchemexpress.cn

Table 1: Effect of this compound on cAMP Accumulation in Mouse Adipocytes

Treatment% Reduction in cAMP Accumulation (mean ± SEM)
1 nM this compound (vs. CL-316,243 treatment)66.04 ± 3.93 medchemexpress.cn

Receptor-Mediated Responses in Other Relevant Cell Lines

Beyond immune cells and adipocytes, the P2Y14 receptor is expressed in other cell types, including airway epithelial cells, human astrocytes, and rat cortical and cerebellar astrocytes. medchemexpress.com In airway epithelial cells, activation of the P2Y14 receptor by its endogenous agonist, UDP-glucose, leads to the secretion of interleukin-8 (IL-8), contributing to an inflammatory response. medchemexpress.com This activation also promotes MAP kinase signaling and mobilizes intracellular Ca2+ stores. medchemexpress.com The increased expression of the P2Y14 receptor during LPS-mediated microglial activation suggests its involvement in central nervous system (CNS) inflammatory responses. Furthermore, the P2Y14 receptor plays a role as an important regulator of mesenchymal differentiation, particularly adipogenesis. medchemexpress.com

In Vivo Studies in Animal Models

In vivo investigations have provided insights into the systemic effects of this compound and the P2Y14 receptor in animal models, particularly concerning metabolic and inflammatory parameters.

Modulation of Metabolic Parameters (e.g., Plasma Free Fatty Acid Levels, Glucose Metabolism)

Acute activation of the P2Y14 receptor by this compound has been shown to modulate metabolic parameters in vivo. In fasted high-fat diet (HFD) wild-type mice, intraperitoneal injection of this compound (10 mg/kg) resulted in a significant reduction in plasma free fatty acid (FFA) levels within 45 minutes compared to saline-treated control groups. rndsystems.commedchemexpress.cn This effect highlights the compound's ability to acutely regulate lipolysis in vivo.

Conversely, studies involving the genetic absence of adipocyte P2Y14R demonstrated an enhanced lipolysis specifically in the fasting state. This lack of the receptor also led to decreased body weight and improved glucose tolerance and insulin (B600854) sensitivity. rndsystems.combiocompare.commedchemexpress.cn These findings suggest that targeting adipose P2Y14Rs could be a relevant strategy for therapeutic interventions in conditions such as obesity and type 2 diabetes. rndsystems.combiocompare.commedchemexpress.cn

Table 2: Effect of this compound on Plasma Free Fatty Acid (FFA) Levels in Fasted HFD Mice

GroupPlasma FFA Levels (mM) at 45 minutes post-injection (mean ± SEM)
Saline-treated HFD WT mice53.15 ± 2.67 medchemexpress.cn
This compound-treated HFD WT mice42.40 ± 3.33 medchemexpress.cn

Role in Inflammatory and Immunological Responses in Non-Human Organisms (e.g., Japanese flounder, mouse models of asthma)

While specific studies detailing the direct application of this compound in Japanese flounder or mouse models of asthma were not found, the broader role of the P2Y14 receptor in inflammatory and immunological responses has been extensively investigated in animal models. The P2Y14 receptor is known to be involved in inflammation. tocris.commedchemexpress.com For instance, the expression of the P2Y14 receptor is upregulated in the rat brain and spleen following challenge with LPS, indicating its participation in systemic inflammatory reactions. tocris.com Additionally, the injection of UDP-glucose into the mouse uterus has been shown to induce the recruitment of neutrophils into the endometrium. medchemexpress.com

Mouse models are widely utilized in asthma research to understand the pathophysiology and evaluate potential therapies. These models often replicate key features of human asthma, including allergic inflammation, infiltration of immune cells such as eosinophils, neutrophils, mast cells, and lymphocytes, and the secretion of type 2 cytokines. Mast cells, which express the P2Y14 receptor and undergo degranulation upon its activation, play a crucial role in allergic diseases like bronchial asthma. google.com Although direct in vivo studies of this compound in mouse models of asthma were not identified, the established role of the P2Y14 receptor in modulating immune cell function and inflammatory mediator release, as demonstrated in vitro and in other in vivo inflammatory contexts, suggests a potential area for future investigation regarding this compound in allergic airway inflammation.

Therapeutic Implications and Future Research Directions of P2y14 Receptor Modulation

Role of P2Y14 Receptor in Pathophysiological Processes Relevant to Preclinical Research

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose, is increasingly recognized for its significant role in a variety of pathophysiological processes. Its expression in immune cells, metabolic tissues, and other cell types has made it a focal point of preclinical research aimed at understanding and potentially treating a range of diseases.

Inflammation and Immune-Mediated Disorders (e.g., asthma, chronic pain)

The P2Y14 receptor is prominently expressed in numerous immune cells, including neutrophils, macrophages, dendritic cells, and mast cells, implicating it as a key regulator of innate immunity and inflammation. jci.org Extracellular UDP-glucose, often released from stressed or damaged cells, acts as a damage-associated molecular pattern (DAMP) that activates the P2Y14 receptor on these immune cells, initiating or amplifying inflammatory cascades. nih.gov

In the context of respiratory diseases, preclinical studies have highlighted the P2Y14 receptor's role in allergic airway inflammation. In animal models of asthma, the administration of P2Y14 receptor agonists during an allergen challenge was found to act synergistically with the allergen to promote neutrophilic inflammation. researchgate.net Conversely, treatment with P2Y14 receptor antagonists can attenuate this inflammation. researchgate.net Further research in protease-mediated models of asthma has demonstrated that the P2Y14 receptor is crucial for the development of eosinophilic inflammation and airway hyperresponsiveness (AHR). nih.govjci.org Genetic deletion of the receptor in mice resulted in significantly reduced eosinophilia and AHR following allergen challenge. nih.govjci.org These findings suggest that the UDP-glucose/P2Y14R signaling axis is a critical component in the pathogenesis of certain types of asthma. nih.gov

The receptor's involvement in pain signaling, particularly chronic neuropathic pain, is another active area of investigation. P2Y14 receptor expression has been observed in glial cells within the dorsal root ganglia and spinal cord, which are critical sites for pain processing. jci.org Preclinical models of chronic neuropathic pain have shown that P2Y14 receptor antagonists can effectively and rapidly reverse mechanical allodynia, a key symptom of this condition. researchgate.net This analgesic effect underscores the potential of targeting the P2Y14 receptor to develop novel treatments for chronic pain states. researchgate.net

Disease ModelKey Finding with P2Y14R ModulationReference
Allergic Asthma (allergen challenge)Agonists promote neutrophilic inflammation. researchgate.net
Allergic Asthma (protease-mediated)Receptor deletion reduces eosinophilia and AHR. nih.govjci.org
Chronic Neuropathic Pain (sciatic constriction)Antagonists reverse mechanical allodynia. researchgate.net

Metabolic Syndrome, Obesity, and Diabetes

The P2Y14 receptor is abundantly expressed in adipocytes (fat cells) and plays a significant role in regulating whole-body energy and glucose homeostasis. jci.org Activation of this Gi-coupled receptor in adipocytes has an antilipolytic effect, meaning it inhibits the breakdown of stored fat. jci.org This function is particularly relevant in the context of obesity, where chronically elevated levels of plasma free fatty acids contribute to insulin (B600854) resistance and the development of type 2 diabetes. jci.org

Preclinical studies using mouse models have provided substantial evidence for the P2Y14 receptor's role in metabolic diseases. For instance, mice lacking the P2Y14 receptor specifically in their adipocytes were protected from diet-induced obesity. jci.org These mice exhibited enhanced lipolysis, particularly during fasting, which led to decreased body weight and improved glucose tolerance and insulin sensitivity. jci.org Furthermore, a high-fat diet has been shown to upregulate the expression of the P2Y14 receptor in the white adipose tissue of mice, suggesting a potential feedback loop that could exacerbate obesity. jci.org

Conversely, acute activation of the P2Y14 receptor with a selective agonist has been shown to impair glucose homeostasis by increasing hepatic glucose production and suppressing insulin secretion in both lean and obese mice. These detrimental metabolic effects highlight the potential therapeutic benefit of blocking this receptor.

Metabolic ParameterEffect of P2Y14R ActivationEffect of P2Y14R Deletion/Antagonism in AdipocytesReference
LipolysisDecreasedEnhanced jci.org
Body WeightN/ADecreased (in diet-induced obesity) jci.org
Glucose ToleranceImpairedImproved jci.org
Insulin SensitivityN/AImproved jci.org

Emerging Roles in Other Preclinical Disease Contexts

Beyond inflammation and metabolic disorders, ongoing research is uncovering the involvement of the P2Y14 receptor in other pathophysiological contexts. For example, P2Y14 receptor modulation is being explored as a target in cardiac progenitor cell therapy. nih.gov In renal health, activation of the P2Y14 receptor by its endogenous agonist UDP-glucose can lead to neutrophil recruitment and heightened inflammation, an effect that can be mitigated by a P2Y14 receptor antagonist. nih.gov This suggests a role for the receptor in conditions such as ischemic acute kidney injury. jci.org The widespread expression of the P2Y14 receptor in tissues including the stomach, intestine, and placenta further suggests that its physiological and pathophysiological roles are likely more extensive than currently understood, representing a fertile ground for future preclinical investigation. jci.org

MRS 2905 as a Research Tool for Novel Therapeutic Target Identification

The development of potent and selective pharmacological tools is essential for dissecting the function of specific receptors and validating them as therapeutic targets. This compound, as a potent and highly selective agonist for the P2Y14 receptor, serves as an invaluable research tool for these purposes. medchemexpress.comtocris.com Its high selectivity, with over 2000-fold preference for the P2Y14 receptor over the related P2Y6 receptor, allows researchers to specifically probe the downstream consequences of P2Y14 receptor activation in various biological systems. tocris.com

By using this compound, investigators can mimic the effects of the endogenous agonist UDP-glucose in a controlled manner. This allows for the detailed study of the signaling pathways coupled to the P2Y14 receptor and its functional effects in different cell types and tissues. For example, studies utilizing P2Y14R agonists have been instrumental in confirming the receptor's role in promoting inflammation in asthma models and in impairing glucose homeostasis. researchgate.net

The use of this compound in conjunction with selective antagonists provides a powerful strategy for target validation. If the effects induced by this compound can be blocked or reversed by a P2Y14 receptor antagonist, it provides strong evidence that the observed biological response is indeed mediated by this specific receptor. This agonist-antagonist approach has been crucial in solidifying the P2Y14 receptor's role in preclinical models of pain, asthma, and metabolic disorders, thereby identifying it as a promising novel therapeutic target for these conditions. jci.orgresearchgate.net

Strategic Approaches for Next-Generation P2Y14 Receptor-Targeted Drug Discovery

The growing body of evidence implicating the P2Y14 receptor in multiple disease states has spurred efforts to discover and develop novel drugs that can modulate its activity. Strategic approaches are focused on identifying new chemical structures that can serve as either potent antagonists to block disease-promoting signals or, potentially, biased agonists that selectively activate beneficial pathways.

Exploration of New Chemical Scaffolds for P2Y14 Ligands

A key strategy in modern drug discovery is the exploration of diverse chemical scaffolds to identify ligands with improved drug-like properties, such as potency, selectivity, and favorable pharmacokinetics. Initial drug discovery efforts for the P2Y14 receptor have led to the identification of several distinct structural classes of antagonists. researchgate.net

Researchers have successfully developed potent antagonists based on biaryl cores, including those with a central naphthalene (B1677914) or a phenyl-triazole scaffold. nih.govresearchgate.net These compounds have demonstrated efficacy in preclinical models of inflammation, asthma, and chronic pain. nih.govresearchgate.net Structure-activity relationship (SAR) studies, guided by homology modeling based on the crystal structure of the related P2Y12 receptor, have allowed for the rational design of new analogues. nih.gov For instance, modifications to the piperidine (B6355638) moiety of a naphthalene-based antagonist led to the development of new derivatives, including some with bicyclic substitutions like quinuclidine, which maintained or improved affinity for the receptor. nih.govnih.govacs.org The exploration of these alternative scaffolds is crucial for expanding the chemical diversity of P2Y14 receptor ligands and for overcoming challenges such as poor water solubility that can limit the therapeutic potential of initial lead compounds. nih.gov The identification of a compound from a phosphonate library that acts as a P2Y14 antagonist further illustrates the value of screening diverse chemical libraries to uncover novel scaffolds. nih.gov

Application of Advanced Pharmacological Probes (e.g., Fluorescent Ligands)

The study of the P2Y14 receptor has been significantly advanced by the development of sophisticated pharmacological probes, particularly fluorescent ligands. These tools are instrumental in visualizing receptor distribution, tracking receptor movement, and quantifying ligand binding at a cellular level. While this compound itself is a potent agonist, the exploration of the P2Y14 receptor's function using fluorescence has primarily involved other specifically designed molecules.

Two notable examples of such probes are MRS4174, a fluorescent antagonist, and MRS4183, a fluorescent agonist. The creation of these probes was guided by rational design, leveraging the known structure-activity relationships of P2Y14 receptor ligands and homology modeling based on the crystal structures of other P2Y receptors. nih.govnih.gov

MRS4174 is based on the potent and selective P2Y14 receptor antagonist, PPTN. nih.gov In contrast, MRS4183 is an agonist-based probe derived from a UDP-glucuronic acid pharmacophore, conjugated to a BODIPY fluorophore. nih.govnih.gov This fluorescent agonist, also referred to as compound 11 in some studies, has demonstrated high potency and minimal nonspecific binding, making it a valuable tool for microscopy and flow cytometry. nih.govnih.gov

Research has shown that MRS4183 retains a high affinity for the P2Y14 receptor, with an EC50 value of 0.96 nM for the inhibition of adenylyl cyclase, a key signaling pathway for this receptor. nih.govnih.gov Binding saturation analysis in whole cells revealed an apparent binding constant of 21.4 ± 1.1 nM for this fluorescent agonist. nih.govnih.gov The specificity of these fluorescent probes is confirmed by the ability of known P2Y14 receptor agonists and antagonists to inhibit their binding in a predictable order of potency. nih.govnih.gov The development of these fluorescent ligands represents a significant step forward in the pharmacological characterization of the P2Y14 receptor, providing powerful tools to expand our understanding of its structure-activity relationships. nih.govnih.gov

Table 1: Characteristics of Fluorescent Probes for the P2Y14 Receptor

Compound Type Basis Fluorophore Key Findings
MRS4174 Antagonist PPTN (a naphthoic acid derivative) Alexa Fluor 488 High-affinity fluorescent probe. nih.govguidetomalariapharmacology.org
MRS4183 (compound 11) Agonist UDP-glucuronic acid pharmacophore BODIPY Potent agonist with an EC50 of 0.96 nM; minimal nonspecific binding. nih.govnih.gov

Genetic Manipulation and Knockout Models for Functional Elucidation

A crucial approach to understanding the physiological and pathophysiological roles of the P2Y14 receptor has been the use of genetic manipulation, specifically the creation of knockout mouse models. These models, in which the gene for the P2Y14 receptor is deleted, allow researchers to observe the consequences of the receptor's absence and thereby deduce its normal function.

Studies utilizing P2Y14 receptor knockout mice have provided significant insights into its involvement in a range of biological processes. For instance, these models have been instrumental in demonstrating the receptor's role in inflammation. In a model of pulmonary inflammation, P2Y14 receptor-deficient mice exhibited significantly fewer neutrophils in the bronchoalveolar lavage fluid compared to wild-type mice, suggesting the receptor's contribution to neutrophilia. acs.org Furthermore, these knockout animals showed reduced concentrations of pro-inflammatory cytokines such as IL-6 and IFN-γ. acs.org Similarly, in a model of ischemic acute kidney injury, genetic ablation of the P2Y14 receptor in intercalated cells of the kidney reduced renal inflammation and protected against kidney damage. nih.gov

The function of the P2Y14 receptor in metabolic regulation has also been explored using knockout models. Research has indicated that P2Y14 receptor knockout mice show alterations in glucose homeostasis and insulin release. nih.gov These findings highlight a role for the P2Y14 receptor in smooth muscle function and in maintaining energy balance by influencing insulin secretion. nih.gov

The use of potent and selective P2Y14 receptor agonists and antagonists in conjunction with these knockout models further refines the understanding of the receptor's function. By observing the lack of response to a selective agonist like this compound in a knockout animal, researchers can confirm that the observed physiological effect is indeed mediated by the P2Y14 receptor. Conversely, the ability of a selective antagonist to mimic the phenotype of the knockout mouse provides further evidence for the receptor's involvement. This integrated approach of genetic manipulation and pharmacological probing is essential for the functional elucidation of the P2Y14 receptor and for validating it as a potential therapeutic target. nih.gov

Table 2: Key Findings from P2Y14 Receptor Knockout Models

Area of Investigation Key Findings in P2Y14 Knockout Mice Implied Function of P2Y14 Receptor
Inflammation (Pulmonary) Reduced neutrophilia and lower levels of pro-inflammatory cytokines (IL-6, IFN-γ). acs.org Contributes to the inflammatory response and cytokine storm. acs.org
Inflammation (Renal) Attenuated renal inflammation and protection from ischemic injury. nih.gov Participates in the early inflammatory steps of ischemic acute kidney injury. nih.gov
Metabolism Altered glucose tolerance and insulin release. nih.gov Plays a role in smooth muscle function and energy homeostasis via insulin secretion. nih.gov

Table 3: Mentioned Compounds | Compound Name | | | :--- | | this compound | | MRS4174 | | MRS4183 | | PPTN | | UDP-glucuronic acid | | IL-6 | | IFN-γ |

Q & A

Basic Research Questions

Q. What foundational steps should researchers take to formulate a research question for studying MRS 2905?

  • Methodological Answer : Begin by conducting a systematic literature review to identify gaps in existing knowledge about this compound’s synthesis, properties, or applications. Ensure the question is clear, researchable, and aligned with scientific objectives (e.g., "How does solvent polarity affect the crystalline structure of this compound?"). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to refine scope. Validate feasibility by assessing data availability and analytical tools (e.g., XRD, NMR) .
  • Key Table :

CriteriaExample for this compound Research Question
Clarity"How does temperature influence this compound’s stability?"
ResearchabilitySufficient literature on thermal degradation pathways
FeasibilityAccess to DSC/TGA instruments for analysis

Q. How should an initial experimental protocol for synthesizing this compound be designed?

  • Methodological Answer : Adopt a stepwise approach:

Define variables : Precursors, reaction time, catalysts.

Control conditions : Temperature, pressure, inert atmosphere.

Characterization : Include NMR, HPLC, and mass spectrometry for purity validation .

  • Document procedures in replicable detail, adhering to guidelines for experimental sections in journals (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Advanced Research Questions

Q. What advanced statistical methods resolve contradictions in spectroscopic data during this compound characterization?

  • Methodological Answer : For conflicting NMR/IR results:

  • Apply multivariate analysis (e.g., PCA) to identify outlier datasets.
  • Use Bayesian inference to weigh hypotheses about structural anomalies.
  • Cross-validate with computational simulations (DFT for vibrational modes) .
    • Example Workflow :
StepActionTool/Technique
1Data collectionNMR, IR, Raman
2Outlier detectionPCA or cluster analysis
3Hypothesis testingBayesian models

Q. How can discrepancies between computational models and experimental results for this compound’s properties be addressed?

  • Methodological Answer :

  • Re-evaluate assumptions : Check force fields in MD simulations or basis sets in DFT calculations.
  • Experimental replication : Ensure consistency in sample preparation (e.g., solvent traces affecting crystallinity).
  • Sensitivity analysis : Identify parameters with the highest uncertainty contribution .
    • Case Study : If DFT predicts a higher bandgap than UV-Vis measurements:
  • Verify solvent effects in experimental setups.
  • Compare with hybrid functional (e.g., B3LYP) calculations .

Methodological Best Practices

  • Data Integrity : Use attention-check questions in surveys or logs to detect fraudulent/inconsistent data (e.g., requiring open-ended responses for synthetic conditions) .
  • Ethical Documentation : Justify exclusion criteria and sampling methods in appendices, referencing guidelines from Medical Research Council .
  • Reproducibility : Share raw datasets and computational scripts as supplementary materials, formatted per journal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.